molecular formula C8H14N2O4 B2854126 Methyl 2-(3-acetamidopropanoylamino)acetate CAS No. 1156429-67-2

Methyl 2-(3-acetamidopropanoylamino)acetate

Cat. No. B2854126
CAS RN: 1156429-67-2
M. Wt: 202.21
InChI Key: SASHJKKSJZPXJG-UHFFFAOYSA-N
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Description

“Methyl 2-(3-acetamidopropanoylamino)acetate” is a complex organic compound. It likely contains functional groups such as ester, amide, and acetate, which are common in many biological molecules and synthetic materials .


Synthesis Analysis

While specific synthesis methods for “Methyl 2-(3-acetamidopropanoylamino)acetate” were not found, esters like this are often synthesized through esterification, a reaction between a carboxylic acid and an alcohol . Another common method involves the reaction of acid chlorides with alcohols .


Chemical Reactions Analysis

Esters, like “Methyl 2-(3-acetamidopropanoylamino)acetate”, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also react with amines to form amides . Trans-esterification reactions can form different esters .

Mechanism of Action

The mechanism of action of “Methyl 2-(3-acetamidopropanoylamino)acetate” is not clear without more context. If it’s a drug or active molecule, its mechanism would depend on its specific biological target . If it’s a catalyst or reagent, its mechanism would depend on the specific reaction it’s involved in .

Future Directions

The future directions for “Methyl 2-(3-acetamidopropanoylamino)acetate” would depend on its applications. For instance, if it’s a pharmaceutical intermediate, future research might focus on improving its synthesis or exploring new therapeutic applications . If it’s used in materials science, research might focus on developing new materials with improved properties .

properties

IUPAC Name

methyl 2-(3-acetamidopropanoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-6(11)9-4-3-7(12)10-5-8(13)14-2/h3-5H2,1-2H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASHJKKSJZPXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(=O)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-acetamidopropanamido)acetate

CAS RN

1156429-67-2
Record name methyl 2-(3-acetamidopropanamido)acetate
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